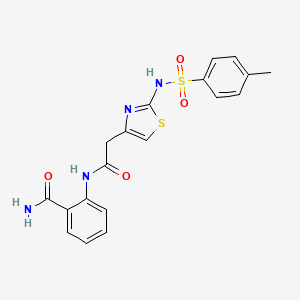

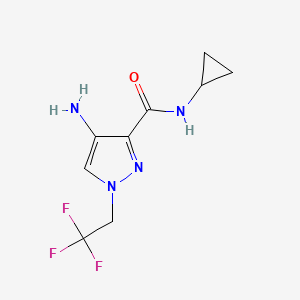

![molecular formula C18H22N6 B2930012 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine CAS No. 946356-58-7](/img/structure/B2930012.png)

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . This class of compounds has gained significant interest in the medicinal chemistry community as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . The synthesized compounds are chemically confirmed using spectroscopic methods, and the Density Functional Theory (DFT) of the reaction mechanism is illustrated .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The activity and selectivity of pyrazolo[3,4-d]pyrimidines can be directed to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Applications De Recherche Scientifique

Novel Anti-Inflammatory Agents

Research on pyrazolo[1,5-a]pyrimidines, closely related to 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine, has shown significant anti-inflammatory properties without ulcerogenic activity, suggesting a promising therapeutic index for inflammatory diseases. Modifications on the pyrazolo[1,5-a]pyrimidine scaffold, such as the introduction of ethyl groups, have been associated with enhanced anti-inflammatory activity, indicating potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Anticancer and Anti-5-Lipoxygenase Activity

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, highlighting their potential as therapeutic agents for cancer treatment. The structure-activity relationship (SAR) analysis of these compounds provides insights into their mode of action and paves the way for the development of new anticancer drugs (Rahmouni et al., 2016).

Antitubercular Applications

Innovative homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and demonstrated significant in vitro antitubercular activity against M. tuberculosis H37Rv strains. This research indicates the potential of pyrazolo[5,4-d]pyrimidine derivatives in treating tuberculosis, with specific compounds showing potent activity and acceptable drug-like properties for further development (Vavaiya et al., 2022).

Antimicrobial Properties

Studies on pyrazolo[3,4-d]pyrimidines have identified compounds with significant antibacterial effects against a range of pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This suggests the therapeutic potential of these compounds as novel antimicrobial agents, offering a promising avenue for the development of new treatments for bacterial infections (Beyzaei et al., 2017).

Synthesis and Characterization for Chemical Research

The chemical synthesis and characterization of pyrazolo[5,4-d]pyrimidine derivatives have been extensively studied, revealing their potential as precursors for various pharmaceutical applications. These studies provide a foundation for the development of new synthetic methods and the exploration of the chemical properties of pyrazolo[5,4-d]pyrimidine derivatives for further application in drug design and development (Ghozlan et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine are EGFR tyrosine kinase and VEGFR-2 . These are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins .

Mode of Action

This compound interacts with its targets by inhibiting their activity. The enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities . Similarly, the compound had potent activity against VEGFR-2 .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase and VEGFR-2 affects various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis . This disruption of oncogenic pathways and/or tumor suppressor mechanisms can lead to significant antitumor activity .

Result of Action

The compound’s action results in significant antitumor activity. It has been found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine are largely attributed to its ability to inhibit EGFR tyrosine kinase . This compound interacts with the enzyme, leading to significant inhibitory activities . The nature of these interactions is likely due to the compound’s structural similarity to the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit anti-proliferative activity against NCI 60 cancer cell lines . It influences cell function by inhibiting EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically EGFR tyrosine kinase . By inhibiting this enzyme, the compound can exert its effects at the molecular level, leading to changes in gene expression and potentially inducing cell cycle arrest .

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6/c1-3-22-8-10-23(11-9-22)17-15-12-21-24(18(15)20-13-19-17)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUHKLFGTLPMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

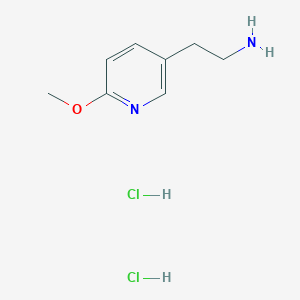

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

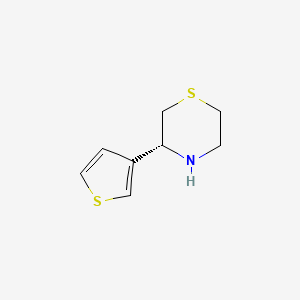

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)